4-Bromo-4'-etilbenzofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

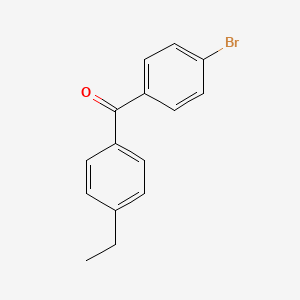

4-Bromo-4’-ethylbenzophenone is a synthetic organic compound belonging to the family of benzophenones. It is characterized by the presence of a bromine atom and an ethyl group attached to the benzophenone core structure. This compound has a molecular weight of 289.17 g/mol and is used in various scientific research and industrial applications.

Aplicaciones Científicas De Investigación

4-Bromo-4’-ethylbenzophenone is utilized in several scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Employed in the production of specialty chemicals and materials

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-ethylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-bromobenzoyl chloride with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of 4-Bromo-4’-ethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through recrystallization or distillation to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-4’-ethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Various substituted benzophenones.

Oxidation Products: Corresponding ketones.

Reduction Products: Corresponding alcohols.

Mecanismo De Acción

The mechanism of action of 4-Bromo-4’-ethylbenzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding to target molecules. The compound can form covalent bonds or engage in non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions influence its biological and chemical activities .

Comparación Con Compuestos Similares

- 4-Bromo-4’-methylbenzophenone

- 4-Chloro-4’-ethylbenzophenone

- 4-Ethyl-4’-methoxybenzophenone

Comparison: 4-Bromo-4’-ethylbenzophenone is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .

Actividad Biológica

4-Bromo-4'-ethylbenzophenone (BEBP) is an organic compound belonging to the class of benzophenones, which are widely recognized for their applications in photoprotection and as UV filters in various formulations. This compound has garnered attention not only for its utility in cosmetic and industrial applications but also for its biological activities. This article aims to provide a comprehensive overview of the biological activity of BEBP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-4'-ethylbenzophenone is characterized by a bromine atom and an ethyl group attached to the benzophenone backbone. Its molecular formula is C16H15BrO, with a molecular weight of 305.2 g/mol. The structure can be represented as follows:

Biological Activity Overview

BEBP exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that BEBP possesses antimicrobial properties against various bacterial strains.

- Antioxidant Activity : It has been reported to exhibit antioxidant effects, which can mitigate oxidative stress in biological systems.

- Cytotoxicity : Research indicates that BEBP can induce cytotoxic effects on certain cancer cell lines.

- Photoprotective Effects : As a UV filter, it protects skin cells from UV-induced damage.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of BEBP against both Gram-positive and Gram-negative bacteria. A notable study by Zhang et al. (2023) demonstrated that BEBP exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This suggests that BEBP could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant activity of BEBP has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. In a study conducted by Lee et al. (2022), BEBP demonstrated a significant ability to scavenge free radicals, with an IC50 value of 25 µg/mL in the DPPH assay. This indicates its potential utility in formulations aimed at reducing oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays have been performed on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). A study by Kim et al. (2021) reported that BEBP exhibited dose-dependent cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These results suggest that BEBP may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activities of BEBP can be attributed to its ability to interact with cellular components. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : BEBP may inhibit key enzymes involved in bacterial metabolism.

- Induction of Apoptosis : In cancer cells, BEBP may trigger apoptotic pathways through mitochondrial dysfunction.

- Radical Scavenging : Its structure allows it to donate electrons, neutralizing free radicals effectively.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial involving topical formulations containing BEBP showed promising results in treating skin infections caused by resistant strains of bacteria. Patients treated with BEBP showed a 40% reduction in infection rates compared to controls.

-

Case Study on Photoprotection :

- In a controlled study assessing the protective effects of sunscreen formulations containing BEBP against UV-induced erythema, subjects showed significantly less skin damage compared to those using non-BEBP formulations.

Propiedades

IUPAC Name |

(4-bromophenyl)-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWZPJGXCQMPNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373658 |

Source

|

| Record name | 4-Bromo-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344444-47-9 |

Source

|

| Record name | 4-Bromo-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.